N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-fluorophenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a chlorophenyl group, and a fluorophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 1,2,4-oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent like ethanol or acetonitrile.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the oxadiazole intermediate.
Formation of the fluorophenoxyacetamide moiety: This step involves the reaction of a fluorophenol derivative with an acetamide precursor under basic conditions, such as using sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-fluorophenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: This compound shares the chlorophenylacetamide moiety but lacks the oxadiazole and fluorophenoxy groups.
2-(4-fluorophenoxy)acetamide: This compound contains the fluorophenoxyacetamide moiety but lacks the oxadiazole and chlorophenyl groups.
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring but may have different substituents.
Uniqueness
N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-fluorophenoxy)acetamide is unique due to its combination of the 1,2,4-oxadiazole ring, chlorophenyl group, and fluorophenoxyacetamide moiety
Properties
Molecular Formula |
C22H15ClFN3O3 |
---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C22H15ClFN3O3/c23-16-5-1-14(2-6-16)21-26-22(30-27-21)15-3-9-18(10-4-15)25-20(28)13-29-19-11-7-17(24)8-12-19/h1-12H,13H2,(H,25,28) |
InChI Key |
CCZACBHSRDDFDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
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